![molecular formula C16H17N3OS2 B3001714 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034323-47-0](/img/structure/B3001714.png)
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds to "N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide" has been reported in the literature. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction involving phenyl-1-(thiophen-2-yl) prop-2-en-1-ones and thiosemicarbazide in an alcoholic basic medium . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using various analytical techniques. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined using X-ray diffraction, which revealed the compound crystallizes in the monoclinic space group with specific cell parameters and exhibits both intra and intermolecular hydrogen bonds . These findings provide insights into the potential molecular geometry and intermolecular interactions of "this compound".
Chemical Reactions Analysis
The chemical reactivity and properties of thiophene carboxamide derivatives have been explored through various reactions. For instance, the Suzuki cross-coupling reaction was employed to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which could be a relevant reaction for functionalizing the thiophene core of the target molecule with different substituents . This type of reaction could be used to modify the chemical structure and potentially alter the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxamide derivatives have been studied using computational methods such as Density Functional Theory (DFT). Parameters like Frontier Molecular Orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and hardness were calculated to predict the reactivity of these compounds . Additionally, the effect of various substituents on the electronic and nonlinear optical properties was assessed, which could be relevant for understanding the properties of "this compound" .
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-11-15(13-5-3-9-21-13)12(2)19(18-11)8-7-17-16(20)14-6-4-10-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYELHBBABPOHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.